4-PIPERIDINE-D9-CARBOXAMIDE
Description
4-Piperidine-D9-carboxamide is a deuterated derivative of piperidine-4-carboxamide, where nine hydrogen atoms are replaced with deuterium isotopes. This compound is primarily utilized as a high-purity reference standard in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies. Its deuterated structure allows it to serve as an internal standard for quantifying non-deuterated analogs in biological matrices, minimizing interference from endogenous compounds during analysis .
Properties
CAS No. |
1219803-20-9 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
137.23 |
IUPAC Name |
2,2,3,3,4,5,5,6,6-nonadeuteriopiperidine-4-carboxamide |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9)/i1D2,2D2,3D2,4D2,5D |
InChI Key |
DPBWFNDFMCCGGJ-UHUJFCCWSA-N |
SMILES |
C1CNCCC1C(=O)N |
Synonyms |
4-PIPERIDINE-D9-CARBOXAMIDE |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidine-D9-Carboxamide typically involves the deuteration of piperidine derivatives. One common method includes the hydrogenation of piperidine-4-carboxamide in the presence of deuterium gas. This process ensures the incorporation of deuterium atoms into the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: 4-Piperidine-D9-Carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides and thiolates can be employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
4-Piperidine-D9-Carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reference material in mass spectrometry for the quantification of piperidine derivatives.
Biology: Employed in metabolic studies to trace the incorporation and transformation of piperidine compounds in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of stable isotope-labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of 4-Piperidine-D9-Carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase, which is crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, making it a potential candidate for antimicrobial research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between 4-piperidine-D9-carboxamide and two related compounds: CP-945,598 (a cannabinoid receptor antagonist) and 9-amino-(N-(2-dimethylamino)ethyl)acridine-4-carboxamide (ChemComp-9AD).
Key Observations:
- Piperidine vs. Acridine Core : While this compound and CP-945,598 share a piperidine backbone, ChemComp-9AD features an acridine tricyclic system, which confers distinct electronic and steric properties.
- However, CP-945,598’s purine and chlorophenyl substituents enhance its affinity for cannabinoid receptors, whereas ChemComp-9AD’s dimethylaminoethyl chain may facilitate DNA or protein binding .
- Deuterium Substitution: The deuterated analog lacks pharmacological activity but improves analytical precision in tracking metabolic pathways of non-deuterated drugs .
Pharmacokinetic and Metabolic Comparisons
CP-945,598:
- Metabolism : Undergoes extensive hepatic oxidation (e.g., hydroxylation) and conjugation (glucuronidation). Gender and species differences in metabolic rates were observed, with higher clearance in rodents than humans .
- Excretion: Primarily renal (60–70% of dose), with minor fecal excretion.
- Deuterated Analog Utility : this compound could be used to study the metabolic stability of piperidine derivatives like CP-945,598, leveraging deuterium’s isotope effect to slow metabolic degradation and enhance detection sensitivity .
ChemComp-9AD:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
